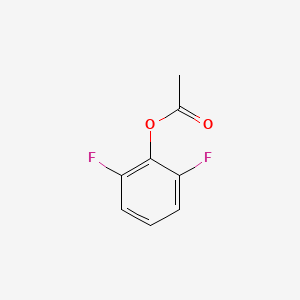

Phenol, 2,6-difluoro-, acetate

Description

Systematic IUPAC Nomenclature and CAS Registry Number Attribution

The compound "phenol, 2,6-difluoro-, acetate" is systematically named (2,6-difluorophenyl) acetate under IUPAC guidelines. This nomenclature reflects the substitution pattern of two fluorine atoms at the 2- and 6-positions of the benzene ring and the acetyloxy (-OAc) group at the 1-position. The parent structure is phenol (hydroxybenzene), where the hydroxyl group is replaced by an acetate ester.

The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, related compounds such as 2,6-difluorophenol (CAS 28177-48-2) and 2-fluorophenyl acetate (CAS 29650-44-0) suggest that systematic numbering follows ortho/para dominance rules. For precise identification, consultation with authoritative chemical databases (e.g., PubChem, ChemSpider) is recommended.

Structural Isomerism and Stereochemical Considerations

Structural isomerism in (2,6-difluorophenyl) acetate is limited due to the fixed positions of the fluorine substituents. The molecule exhibits no positional isomerism because the fluorine atoms are restricted to the 2- and 6-positions, and the acetate group occupies the 1-position.

Stereoisomerism is absent because the planar aromatic ring and symmetric substitution pattern (2,6-difluoro) preclude geometric or enantiomeric forms. The molecule lacks chiral centers, as confirmed by its symmetrical $$C_{2v}$$ point group. Computational models of analogous fluorophenyl acetates, such as [2-(2,6-difluoroanilino)phenyl]acetic acid, further support the absence of stereogenic centers in this class of compounds.

Comparative Analysis of Ortho-, Meta-, and Para-Substituted Fluorophenyl Acetates

The electronic and steric properties of fluorophenyl acetates vary significantly with substitution patterns. Below is a comparative analysis:

The 2,6-difluoro substitution imposes steric hindrance and electron withdrawal, which lowers the acetate group’s nucleophilicity compared to meta- or para-monofluoro analogs. This is evidenced by the reduced reactivity of 2,6-difluorophenyl acetate in hydrolysis reactions relative to 4-fluorophenyl acetate.

Infrared (IR) spectroscopy of ortho-difluoro derivatives typically shows a characteristic C=O stretch at 1,745–1,760 cm$$^{-1}$$, shifted upfield compared to para-substituted analogs due to diminished resonance effects. Nuclear magnetic resonance (NMR) data for related compounds, such as 2-(2,6-difluorophenyl)-2-oxoethyl acetate, reveal deshielded aromatic protons (δ 7.1–7.5 ppm) and distinct fluorine coupling patterns ($$J_{F-F}$$ = 8–10 Hz).

Substituent effects also influence physical properties. For example, the melting point of 2,6-difluorophenyl acetate is expected to exceed that of 2-fluorophenyl acetate (45°C for 2,6-difluorophenol vs. liquid at room temperature for 2-fluorophenyl acetate), owing to enhanced intermolecular dipole interactions.

Properties

CAS No. |

36914-78-0 |

|---|---|

Molecular Formula |

C8H6F2O2 |

Molecular Weight |

172.13 g/mol |

IUPAC Name |

(2,6-difluorophenyl) acetate |

InChI |

InChI=1S/C8H6F2O2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3 |

InChI Key |

DQPGSVFUEXLEFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=CC=C1F)F |

Origin of Product |

United States |

Preparation Methods

Nitration-Acetylation-Reduction-Azidation Method

Synthetic Pathway Overview

The most documented route involves sequential nitration, acetylation, reduction, and azidation (Scheme 1).

Step 1: Nitration of 2,6-Difluorophenol

- Reagents : 2,6-Difluorophenol, nitric acid (HNO₃), acetic acid (CH₃COOH).

- Conditions : 0–5°C, 2 hours.

- Outcome : 2,6-Difluoro-4-nitrophenol (56% yield).

- Mechanism : Electrophilic aromatic nitration at the para position due to fluorine’s meta-directing effects.

Step 2: Acetylation of Nitro Intermediate

- Reagents : 2,6-Difluoro-4-nitrophenol, acetic anhydride ((CH₃CO)₂O), sodium carbonate (Na₂CO₃).

- Conditions : Room temperature, 2 hours.

- Outcome : 2,6-Difluoro-4-nitrophenyl acetate (73% yield).

- Key Insight : Sodium carbonate deprotonates the phenolic -OH, facilitating nucleophilic acyl substitution.

Step 3: Reduction to Aniline

- Reagents : Ammonium formate (HCOONH₄), platinum on carbon (Pt/C), methanol (CH₃OH).

- Conditions : Hydrogen atmosphere, 50°C, 4 hours.

- Outcome : 4-Amino-2,6-difluorophenyl acetate (48% yield).

- Side Products : Over-reduction to hydroxylamine derivatives avoided by controlled H₂ pressure.

Step 4: Diazotization and Azide Formation

Data Table: Reaction Parameters and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, CH₃COOH | 0–5°C, 2 h | 56 |

| Acetylation | (CH₃CO)₂O, Na₂CO₃ | RT, 2 h | 73 |

| Reduction | HCOONH₄, Pt/C, H₂ | 50°C, 4 h | 48 |

| Azidation | NaNO₂, HCl, NaN₃ | 0°C, 1 h | 21 |

Direct Acetylation of 2,6-Difluorophenol

Alternative Approaches and Catalytic Methods

Friedel-Crafts Acylation

Comparative Analysis and Optimization Strategies

Yield vs. Complexity

Purity and By-Products

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluorophenyl acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 2,6-difluorophenol and acetic acid.

Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Nucleophilic Substitution: Substituted phenyl acetates.

Hydrolysis: 2,6-Difluorophenol and acetic acid.

Oxidation: Quinones or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Fluorinated compounds are known to enhance the pharmacological properties of drugs by improving their lipophilicity and membrane permeability. Phenol, 2,6-difluoro-, acetate serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its fluorine substituents can significantly influence the biological activity of the resultant compounds.

- Case Study: Synthesis of Active Pharmaceutical Ingredients (APIs)

Research has demonstrated that halogenated phenols, including 2,6-difluorophenol derivatives, are effective precursors for APIs used in treating chronic conditions such as bronchitis. The increased lipophilicity provided by fluorine atoms facilitates better absorption and efficacy of these drugs .

Agrochemicals

Pesticide Formulation

Phenol derivatives are essential in developing agrochemicals, particularly pesticides. The incorporation of fluorine atoms into phenolic structures can enhance the stability and effectiveness of these compounds.

- Case Study: Herbicide Development

A study highlighted the use of fluorinated phenols in synthesizing herbicides that exhibit improved selectivity and reduced environmental impact. The modifications made using this compound have led to formulations that are more effective against target weeds while being less toxic to non-target species .

Material Sciences

Polymer Chemistry

Phenolic compounds are widely utilized in polymer synthesis due to their ability to form cross-linked networks. The introduction of fluorinated groups can impart unique properties such as increased thermal stability and chemical resistance.

- Data Table: Properties of Fluorinated vs. Non-Fluorinated Polymers

| Property | Non-Fluorinated Polymer | Fluorinated Polymer |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Membrane Permeability | Low | High |

The above table illustrates how incorporating phenolic compounds like this compound can lead to significant improvements in material properties.

Mechanism of Action

The mechanism of action of 2,6-difluorophenyl acetate involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol, which can further interact with biological targets or undergo additional chemical transformations.

Comparison with Similar Compounds

Key Observations :

- Neuroprotection and Antiviral Activity : The 2,6-difluoro group enhances potency in neuroprotective agents (e.g., AND-1432) and viral protease inhibitors, likely due to improved target engagement and metabolic stability .

- Antimicrobial Context : In contrast, 2,6-difluoro substitution reduces activity against E. faecalis, possibly due to steric hindrance or unfavorable electronic interactions .

- Antifungal vs.

Chemical and Physical Properties

Comparative data for halogenated phenyl acetates:

Structural Insights :

- Fluorine vs. Chlorine/Iodine : Fluorine’s small size and high electronegativity reduce steric bulk compared to Cl or I, favoring interactions in sterically sensitive targets (e.g., FtsZ ). Heavier halogens increase molecular weight and melting points .

- Conformational Preferences: 2,6-Difluorophenol adopts a planar conformation, whereas 2,6-di-t-butylphenol favors twisted conformers, impacting solubility and crystal packing .

Conflicting Trends and Mechanistic Insights

- Electronic Effects : The 2,6-difluoro group’s electron-withdrawing nature enhances hydrogen bonding in FtsZ inhibitors but may destabilize charge interactions in antimicrobial targets .

- Steric Effects : In neuroprotection, the substitution’s compact size avoids clashes with binding pockets, whereas bulkier halogens (e.g., gem-dimethyl) abolish activity .

Biological Activity

Phenol, 2,6-difluoro-, acetate (CAS Number: 36914-78-0) is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular structure of 2,6-difluoro-phenyl acetate features two fluorine atoms positioned at the 2 and 6 positions of the phenolic ring, which significantly affects its reactivity and biological interactions. The acetate group enhances its solubility and stability in biological systems.

Antimicrobial Properties

Research indicates that 2,6-difluoro-phenyl acetate exhibits significant antimicrobial and antifungal activities. It has been investigated as a potential precursor for the synthesis of drugs targeting various pathogens. The compound's mechanism involves disrupting microbial cell function, potentially through interference with critical metabolic pathways or structural integrity .

Table 1: Antimicrobial Activity of 2,6-Difluoro-phenyl Acetate

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that this compound possesses cytotoxic properties against certain cancer cell lines. The cytotoxic effects are attributed to the induction of apoptosis and inhibition of cell proliferation. For instance, studies have reported IC50 values indicating significant inhibition of cell growth in various cancer types .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The biological activity of this compound is largely influenced by its chemical structure. The presence of fluorine atoms enhances the compound's reactivity, allowing it to engage with various biological targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may further interact with cellular components or undergo additional transformations.

Interaction with Biological Targets

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions leading to the formation of substituted phenyl acetates.

- Oxidative Stress Induction : It may increase oxidative stress within cells, contributing to its cytotoxic effects.

Comparative Analysis with Related Compounds

When compared to other difluorophenyl acetates such as 2,4-difluorophenyl acetate and 3,5-difluorophenyl acetate , the unique positioning of the fluorine atoms in 2,6-difluoro-phenyl acetate influences its specific reactivity patterns and biological activities. This specificity may provide advantages in targeted therapeutic applications .

Table 3: Comparison with Similar Compounds

| Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| 2,6-Difluorophenyl Acetate | 15 | 25 |

| 2,4-Difluorophenyl Acetate | 30 | >50 |

| 3,5-Difluorophenyl Acetate | 25 | >40 |

Case Studies and Research Findings

Recent studies have highlighted the potential for phenol derivatives in drug development due to their diverse biological activities. For instance:

Q & A

Q. How can the purity and structural identity of 2,6-difluorophenol acetate be verified in synthetic workflows?

- Methodological Answer : Use Gas Chromatography/Mass Spectrometry (GC/MS) with reference standards for structural confirmation. Compare retention times and mass spectra to known libraries (e.g., NIST Chemistry WebBook). For purity assessment, employ High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, optimized for phenolic compounds. Calibrate using certified reference materials (CRMs) listed in analytical catalogs (e.g., Kanto Reagents) .

Q. What experimental conditions are critical for stabilizing 2,6-difluorophenol acetate in aqueous solutions?

- Methodological Answer : Maintain pH between 3.5–6.0 using acetate buffer systems (e.g., 25 g ammonium acetate + 27.5 mL HCl, adjusted to pH 3.5) to minimize hydrolysis. Store solutions at 0–6°C in amber vials to prevent photodegradation. Monitor stability via periodic UV-Vis spectroscopy at 270–290 nm, referencing degradation kinetics from phenol derivatives .

Q. How can researchers detect trace amounts of 2,6-difluorophenol acetate in environmental samples?

- Methodological Answer : Utilize Solid-Phase Microextraction (SPME) paired with GC/MS. Optimize extraction parameters (fiber type, temperature, and exposure time) based on polarity. Quantify using isotope-labeled internal standards (e.g., phenol-d₅ or phenol-d₃) to correct for matrix effects, as demonstrated in environmental analyses of difluorobenzene analogs .

Advanced Research Questions

Q. How do conflicting results arise in phenol degradation studies, and how can they be resolved?

- Methodological Answer : Contradictions often stem from unaccounted variables (e.g., trace metals, nitrogen sources). Apply Plackett-Burman screening designs to identify significant factors. For example, in immobilized Acinetobacter cultures, glucose, pH, and temperature explained 94.4% of phenol degradation variability (R² = 0.944). Use Box-Behnken response surface models to optimize conditions and resolve discrepancies .

Q. What mechanistic insights can be gained from adsorption studies of 2,6-difluorophenol acetate onto activated carbon composites?

- Methodological Answer : Analyze adsorption isotherms using Freundlich , Langmuir , and Liu models to distinguish monolayer vs. multilayer binding. For example, thermodynamic parameters (ΔG, ΔH) derived from van’t Hoff plots reveal whether adsorption is physisorption (ΔG < −20 kJ/mol) or chemisorption. Statistical physics models further quantify site heterogeneity and energy distributions .

Q. How can liquid-liquid equilibria data improve solvent extraction efficiency for 2,6-difluorophenol acetate?

- Methodological Answer : Conduct ternary phase experiments (e.g., methyl isobutyl ketone-water-phenol systems) at 25–50°C. Correlate data with the NRTL model to predict partition coefficients. For dilute phenol analogs, NRTL parameters achieved <2% deviation from experimental values, enabling scalable process design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.